(3R,6R)-6-Methylpiperidine-3-carboxylic acid
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Overview
Description
(3R,6R)-6-Methylpiperidine-3-carboxylic acid is a chiral piperidine derivative. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6R)-6-Methylpiperidine-3-carboxylic acid typically involves the hydrogenation of pyridine derivatives. One common method includes the use of palladium or rhodium catalysts to achieve the hydrogenation, dehydroxylation, and pyridine reduction in a single step . Another approach involves the cyclo-condensation of aldehydes with 1,3-dicarbonyl compounds in the presence of ammonia, followed by oxidation .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve large-scale hydrogenation processes using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3R,6R)-6-Methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or rhodium catalysts is frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or alcohols are commonly employed.
Major Products
The major products formed from these reactions include substituted piperidines, piperidinones, and other functionalized derivatives that are valuable in pharmaceutical synthesis .
Scientific Research Applications
(3R,6R)-6-Methylpiperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: This compound is explored for its potential in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of agrochemicals and as an intermediate in the synthesis of various fine chemicals
Mechanism of Action
The mechanism of action of (3R,6R)-6-Methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.
Piperidinone: A ketone derivative of piperidine, used in the synthesis of various drugs.
N-acylpiperidine: Found in natural products like piperine, with significant biological activity.
Uniqueness
(3R,6R)-6-Methylpiperidine-3-carboxylic acid is unique due to its chiral nature, which makes it valuable in asymmetric synthesis and the development of enantiomerically pure pharmaceuticals. Its specific stereochemistry can lead to different biological activities compared to its achiral or differently chiral counterparts .
Properties
IUPAC Name |
(3R,6R)-6-methylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-2-3-6(4-8-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWDDDADSFZADI-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](CN1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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